Product packaging for Quinolin-6-yl 2,2,2-trifluoroacetate(Cat. No.:CAS No. 1000775-18-7)

Quinolin-6-yl 2,2,2-trifluoroacetate

Cat. No.: B1499481
CAS No.: 1000775-18-7
M. Wt: 241.17 g/mol
InChI Key: VSHPSUYOQMHUET-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of quinolin-6-yl 2,2,2-trifluoroacetate follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds bearing ester functionalities. The primary International Union of Pure and Applied Chemistry name is designated as "this compound," which accurately reflects the structural composition of the molecule. This nomenclature system identifies the quinoline ring system as the principal heterocyclic component, with the numerical designation "6" indicating the specific position of substitution on the quinoline framework. The trifluoroacetate portion of the name describes the ester functionality, where the carboxylic acid component contains three fluorine atoms attached to the alpha carbon adjacent to the carbonyl group.

The Chemical Abstracts Service registry number for this compound is 1000775-18-7, providing a unique identifier for database searches and chemical commerce. Alternative nomenclature systems may refer to this compound as "quinolin-6-yl trifluoroacetate," which represents a simplified version of the systematic name while maintaining chemical accuracy. The International Chemical Identifier string for this compound is InChI=1S/C11H6F3NO2/c12-11(13,14)10(16)17-8-3-4-9-7(6-8)2-1-5-15-9/h1-6H, which provides a standardized representation of the molecular structure suitable for computational applications.

The systematic naming convention also incorporates the understanding that the quinoline ring system consists of a benzene ring fused to a pyridine ring, creating a bicyclic aromatic heterocycle. The position numbering system for quinoline follows established protocols where the nitrogen atom occupies position 1, and the subsequent carbon atoms are numbered sequentially around the ring system. This numbering system ensures that the substitution at position 6 is unambiguously defined and corresponds to a carbon atom on the benzene portion of the quinoline framework.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H6F3NO2 B1499481 Quinolin-6-yl 2,2,2-trifluoroacetate CAS No. 1000775-18-7

Properties

IUPAC Name

quinolin-6-yl 2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)10(16)17-8-3-4-9-7(6-8)2-1-5-15-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHPSUYOQMHUET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)OC(=O)C(F)(F)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652411
Record name Quinolin-6-yl trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000775-18-7
Record name Quinolin-6-yl trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Quinolin-6-yl 2,2,2-trifluoroacetate is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a quinoline moiety linked to a trifluoroacetate group. The trifluoromethyl group is known to enhance the pharmacological properties of compounds by improving their metabolic stability and bioavailability.

Antimicrobial Activity

1. Antitubercular Activity

Recent studies have highlighted the antitubercular potential of quinoline derivatives. For instance, a series of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives were tested for their Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis. The results are summarized in Table 1:

CompoundStructureMIC (µM)
8aR = F106.4
8nR = F, R1 = C2H5401.6
8oR = F, R1 = n-C3H7190.1
Isoniazid-11.67
Pyrazinamide-25.34

The study indicated that most derivatives exhibited moderate to good antitubercular activity, with the unsubstituted quinoline structures showing enhanced efficacy .

2. Antibacterial Activity

Quinolones, a broader class that includes quinolin-6-yl derivatives, have demonstrated significant antibacterial properties by inhibiting bacterial DNA gyrase and topoisomerase IV. This mechanism disrupts DNA replication and transcription in both Gram-positive and Gram-negative bacteria .

Anticancer Activity

In Vitro Studies

Recent research has focused on the anticancer properties of quinoline derivatives. A study synthesized a series of hybrids combining quinoline sulfonamide and triazole structures, which were evaluated for antiproliferative activity against various cancer cell lines (e.g., HepG-2, A2780). The findings are presented in Table 2:

CompoundCell LineIC50 (µM)
Derivative 9bHepG-2<10
Derivative CA1-gA2780>100
Derivative CA1-hMDA-MB-231<50

Derivative 9b exhibited strong cytotoxicity against cancer cells while showing minimal toxicity towards normal cells . These results suggest that modifications in the quinoline structure can significantly influence anticancer activity.

Structure-Activity Relationship (SAR)

The biological activities of quinoline derivatives are often influenced by their structural modifications. For example:

  • Trifluoromethyl Group : The presence of the trifluoromethyl group in compounds has been shown to enhance biological activity by improving interaction with target proteins .
  • Substituents on Quinoline : Variations in substituents at different positions on the quinoline ring can lead to significant changes in potency and selectivity against various biological targets.

Scientific Research Applications

Medicinal Chemistry Applications

Quinolin derivatives have been widely studied for their biological activities. Quinolin-6-yl 2,2,2-trifluoroacetate serves as a versatile scaffold in the development of novel therapeutic agents.

Anticancer Activity

Recent studies have identified quinoline derivatives as potent inhibitors of various cancer-related proteins. For instance, the optimization of quinoline compounds has led to the discovery of effective inhibitors for B-cell lymphoma 6 (BCL6), an oncogenic driver in diffuse large B-cell lymphoma (DLBCL). The compound CCT373566, a tricyclic quinolinone derivative, demonstrated strong antiproliferative activity with a DC50 of 0.7 nM in cellular assays and showed promising in vivo efficacy in xenograft models .

Antimycobacterial Activity

A series of quinoline derivatives were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. The compounds exhibited moderate to good antitubercular activity, with Minimum Inhibitory Concentration (MIC) values ranging from 9.2 to 106.4 µM . The structure-activity relationship (SAR) indicated that specific substitutions on the quinoline ring significantly influenced their biological efficacy.

Structure-Property Relationships

The incorporation of trifluoroacetate groups into quinoline derivatives enhances their chemical properties and biological activities. The trifluoromethyl group is known for increasing lipophilicity and metabolic stability, which are crucial for drug design.

Fluorescent Properties

Quinoline-based compounds have also been investigated for their fluorescent properties, making them suitable for sensor applications. For example, certain quinoline derivatives exhibited strong fluorescence upon binding with metal ions such as Zn²⁺ and Al³⁺, which could be utilized in developing selective sensors for environmental monitoring .

Synthesis and Characterization

The synthesis of this compound involves several key steps that can be optimized for yield and purity. A typical synthetic route may include:

  • Starting Materials : Quinoline derivatives and trifluoroacetic anhydride.
  • Reaction Conditions : Conducting the reaction under controlled temperature and solvent conditions to maximize yield.

The resulting compounds can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structure and purity.

Case Study: BCL6 Inhibition

In a study focused on BCL6 inhibition, researchers synthesized a series of quinoline derivatives to assess their potency against DLBCL. The findings highlighted the importance of structural modifications on the quinoline scaffold to enhance binding affinity and cellular uptake .

CompoundIC50 (nM)In Vivo Efficacy
CCT3735660.7Moderate
CCT3735674.8Low

Case Study: Antitubercular Activity

Another study explored the antitubercular properties of various quinoline derivatives synthesized from this compound. The results indicated that specific substitutions significantly impacted the MIC values against M. tuberculosis .

CompoundMIC (µM)Activity Level
8a106.4Moderate
8n401.6Low

Comparison with Similar Compounds

Structural and Functional Group Comparisons

a) 4-(3-Oxobutyl)phenyl 2,2,2-Trifluoroacetate (Raspberry Ketone Trifluoroacetate)
  • Structure : A trifluoroacetate ester derived from raspberry ketone (4-(4-hydroxyphenyl)butan-2-one).
  • Synthesis : Prepared via Steglich esterification using trifluoroacetic anhydride, yielding high purity (≥98%) .
  • Applications : Used as a chemical lure in entomological studies, leveraging its volatility and stability.
  • Comparison: Unlike Quinolin-6-yl 2,2,2-trifluoroacetate, this compound lacks the quinoline backbone, resulting in divergent biological activity and lower thermal stability due to the aliphatic ketone moiety .
b) (6-(3,4,5-Trimethoxyphenyl)-Hexahydro-[1,4]dioxino[2,3-g]isoquinolin-7-yl) 2,2,2-Trifluoroacetate
  • Structure: A complex heterocyclic compound with a trifluoroacetate group on a fused dioxino-isoquinoline system.
  • Synthesis : Multi-step process involving LiAlH₄ reduction, hydrogenation, and condensation with 3,4,5-trimethoxybenzaldehyde, achieving moderate yields (53–61%) .
  • Applications : Demonstrates antitumor activity, likely due to the trimethoxyphenyl group’s role in disrupting microtubule assembly.
  • Comparison: The hexahydro-isoquinoline core enhances solubility in polar solvents compared to this compound, but the bulky substituents may reduce bioavailability .
c) Lithium Trifluoroacetate
  • Structure : A metal salt (C₂F₃LiO₂·H₂O) rather than an ester.
  • Properties : Highly hygroscopic and soluble in polar solvents, used as a catalyst or electrolyte.
  • Comparison: The ionic nature of lithium trifluoroacetate contrasts sharply with the covalent ester linkage in this compound, leading to differences in reactivity (e.g., nucleophilic substitution vs. hydrolysis) .

Key Research Findings

  • Electron-Withdrawing Effects: The trifluoroacetyl group in this compound likely increases resistance to enzymatic degradation compared to non-fluorinated analogs, a trend observed in raspberry ketone trifluoroacetate .
  • Antitumor Activity: The hexahydro-isoquinolin derivative’s activity suggests that this compound could be optimized for similar applications by introducing planar aromatic substituents .
  • Synthetic Challenges : Multi-step syntheses (e.g., ) often result in lower yields compared to direct esterification methods, highlighting the efficiency of Steglich-type reactions for trifluoroacetates .

Preparation Methods

Esterification Methods

2.1 Direct Esterification Using Trifluoroacetic Anhydride

One common approach involves reacting 6-hydroxyquinoline with trifluoroacetic anhydride under controlled conditions:

  • Reaction conditions: Typically conducted in an inert solvent such as dichloromethane or acetonitrile.
  • Catalysts: Mild bases (e.g., pyridine) or acid scavengers are used to neutralize released trifluoroacetic acid.
  • Temperature: Ambient to slightly elevated temperatures (0–40 °C).
  • Reaction time: 1–6 hours depending on scale and reagent purity.

This method yields Quinolin-6-yl 2,2,2-trifluoroacetate with high selectivity and purity.

2.2 Use of Trifluoroacetyl Chloride

Another route employs trifluoroacetyl chloride as the acylating agent:

  • Procedure: 6-hydroxyquinoline is treated with trifluoroacetyl chloride in the presence of a base such as triethylamine.
  • Solvent: Anhydrous solvents like tetrahydrofuran (THF) or dichloromethane.
  • Temperature control: Low temperatures (0–5 °C) to minimize side reactions.
  • Work-up: Quenching with water followed by extraction and purification.

This method provides a rapid and efficient synthesis pathway.

Advanced Synthetic Routes and Intermediates

Recent patents and research literature describe multi-step synthetic sequences involving quinoline intermediates for related compounds, which can be adapted for this compound preparation.

3.1 Multi-step Synthesis via Quinoline Derivatives

A patented method (CN115838393B) outlines preparation of quinoline-based intermediates involving:

  • Coupling reactions in N,N-dimethylformamide (DMF) solvent.
  • Use of condensing agents and organic bases at 20–45 °C.
  • Sequential addition of organic acids and bases to form esters and amides.
  • Hydrolysis and substitution reactions to refine the quinoline scaffold.

While this patent focuses on Evans blue-modified FAPI intermediates, the methodology highlights conditions and reagents applicable to trifluoroacetate ester formation on quinoline rings.

Reaction Optimization and Yield Data

Microwave-assisted lactamization and cyclization methods have been explored for quinoline derivatives, demonstrating the influence of base strength, temperature, and reaction time on yield and selectivity. Although these methods target quinolin-2(1H)-ones, the principles apply to quinoline esterification chemistry.

Table 1: Effect of Base and Temperature on Quinoline Derivative Cyclization Yield

Entry Base (equiv) Temperature (°C) Time (h) Yield (%) Notes
1 K2CO3 (1.5) 100 0.5 0 No product formed
4 K2CO3 (1.5) 150 0.5 59 Increased yield with temp
6 K2CO3 (1.5) 150 2 88 Optimal time and temp
15 KOtBu (1.5) 150 2 90 Strong base, high yield
16 K2CO3 (1.5) 150 24 23 Conventional heating less effective

(Adapted from microwave-assisted quinoline derivative synthesis studies)

This data suggests that moderate to strong bases and elevated temperatures under controlled conditions favor high yields, which can be extrapolated to esterification steps involving quinoline substrates.

Practical Considerations

  • Purification: Recrystallization from chloroform or similar solvents is effective for isolating pure this compound.
  • Solvent choice: Polar aprotic solvents like DMF or dichloromethane facilitate esterification and coupling reactions.
  • Reaction monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy are standard for tracking reaction progress.
  • Safety: Trifluoroacetic acid derivatives are corrosive; reactions should be conducted under fume hood with appropriate PPE.

Summary Table of Preparation Methods

Method Reagents & Conditions Advantages Limitations
Direct esterification 6-hydroxyquinoline + trifluoroacetic anhydride, pyridine, 0–40 °C, 1–6 h Simple, high selectivity Requires careful moisture control
Acylation with trifluoroacetyl chloride 6-hydroxyquinoline + trifluoroacetyl chloride, triethylamine, 0–5 °C Rapid, efficient Sensitive to moisture and temperature
Multi-step coupling & hydrolysis (patented) DMF solvent, condensing agents, organic bases, 20–45 °C Scalable, industrially viable Multi-step, requires intermediate purification
Microwave-assisted lactamization (analogous) K2CO3 or KOtBu base, DMF, 150 °C, 0.5–2 h High yield, reduced reaction time Requires microwave reactor

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Quinolin-6-yl 2,2,2-trifluoroacetate, and how are reaction parameters optimized?

  • Methodology : The synthesis typically involves trifluoroacetylation of quinolin-6-ol derivatives. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) are preferred to minimize side reactions .
  • Temperature : Reactions are conducted at 0–25°C to balance reactivity and selectivity.
  • Catalyst : Use of DMAP (4-dimethylaminopyridine) or pyridine to scavenge acids and improve yields .
  • Purity validation : Post-synthesis, purity is confirmed via <sup>1</sup>H/<sup>19</sup>F NMR and HPLC (>95% purity threshold) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Structural confirmation :

  • <sup>1</sup>H NMR : Distinct signals for the quinoline aromatic protons (δ 7.5–8.9 ppm) and the trifluoroacetate methyl group (δ 2.1–2.3 ppm) .
  • <sup>19</sup>F NMR : A singlet near δ -75 ppm confirms the trifluoroacetate group .
    • Purity assessment :
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (detection at 254 nm) .
  • Mass spectrometry (ESI-MS) : Molecular ion peak [M+H]<sup>+</sup> at m/z 259.1 .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data for this compound?

  • Approach :

  • Target validation : Use kinase profiling assays (e.g., Eurofins KinaseProfiler™) to confirm specificity toward proposed targets (e.g., EGFR or MAPK pathways) .
  • Metabolic stability : Assess half-life in liver microsomes to rule out rapid degradation as a source of variability .
  • Crystallography : Co-crystallize the compound with target proteins to validate binding modes .

Q. What advanced techniques are recommended to assess the stability of this compound under physiological conditions?

  • Methodology :

  • pH stability studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, monitoring degradation via UPLC-MS. Trifluoroacetate esters are typically stable at neutral pH but hydrolyze rapidly under alkaline conditions .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C indicates thermal stability) .
  • Light exposure tests : Use ICH Q1B guidelines to evaluate photostability under UV/visible light .

Q. How can researchers troubleshoot low yields in the trifluoroacetylation of quinolin-6-ol derivatives?

  • Key strategies :

  • Activation of hydroxyl groups : Pre-treatment with TMSCl (trimethylsilyl chloride) enhances reactivity .
  • Solvent drying : Use molecular sieves (3Å) to remove trace water, which can hydrolyze the trifluoroacetylating agent .
  • Alternative reagents : Replace trifluoroacetic anhydride with HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) for milder conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinolin-6-yl 2,2,2-trifluoroacetate
Reactant of Route 2
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Quinolin-6-yl 2,2,2-trifluoroacetate

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